molecular formula C18H17IN2O3S B15082769 allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 617697-13-9

allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15082769
CAS No.: 617697-13-9
M. Wt: 468.3 g/mol
InChI Key: XJVSSAJLTIHQFZ-UHFFFAOYSA-N
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Description

Allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes an allyl group, an iodophenyl group, and a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

The synthesis of allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimido[2,1-b][1,3]thiazine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the iodophenyl group: This can be achieved through electrophilic substitution reactions using iodine and suitable catalysts.

    Attachment of the allyl group: This step often involves allylation reactions using allyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Addition: The allyl group can participate in addition reactions, such as hydroboration or epoxidation, to form new products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

Allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodophenyl group may enhance its binding affinity, while the allyl group can participate in covalent bonding with target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include other pyrimido[2,1-b][1,3]thiazine derivatives, such as:

These compounds share a similar core structure but differ in the substituents attached to the pyrimido[2,1-b][1,3]thiazine ring

Properties

CAS No.

617697-13-9

Molecular Formula

C18H17IN2O3S

Molecular Weight

468.3 g/mol

IUPAC Name

prop-2-enyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H17IN2O3S/c1-3-9-24-17(23)15-11(2)20-18-21(14(22)8-10-25-18)16(15)12-4-6-13(19)7-5-12/h3-7,16H,1,8-10H2,2H3

InChI Key

XJVSSAJLTIHQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OCC=C

Origin of Product

United States

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